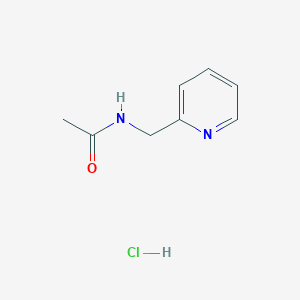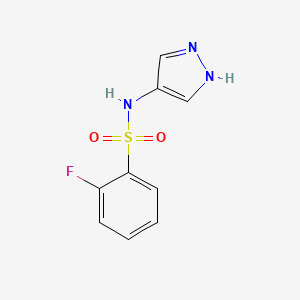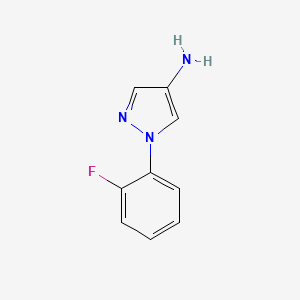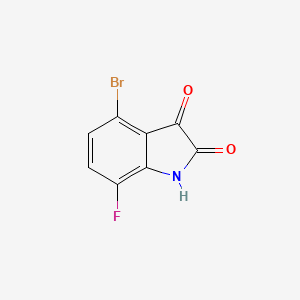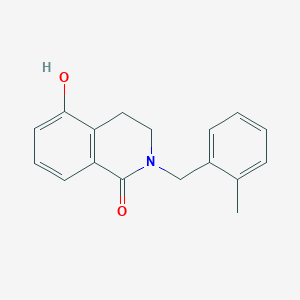
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as HDB, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. HDB belongs to the class of isoquinoline alkaloids and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. One proposed mechanism is through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. This compound has also been found to modulate the expression of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. This compound has also been found to modulate the expression of various signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK pathways. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high purity and yield, which ensures consistent results. Additionally, this compound has been extensively studied for its potential therapeutic properties, making it a reliable candidate for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one research, including further investigation into its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its clinical potential. Overall, the promising therapeutic properties of this compound make it a promising candidate for further research in multiple fields of study.
Aplicaciones Científicas De Investigación
5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has been extensively studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In the field of cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJSMZVLJOMKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


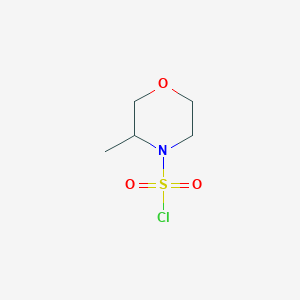
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)


![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
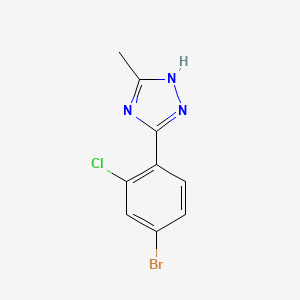



![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)
